1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-16(23)11-22(18(20)25)12-6-8-21(9-7-12)17(24)14-10-19-15-5-3-2-4-13(14)15/h2-5,10,12,19H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOITVNLGDGFINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bucherer-Bergs Reaction
Reacting methylamine hydrochloride (1) with glyoxylic acid (2) and ammonium carbonate yields 3-methylhydantoin (3) (62–78% yield):
$$
\text{CH}3\text{NH}2\cdot\text{HCl} + \text{OCHCOOH} + (\text{NH}4)2\text{CO}3 \rightarrow \text{C}4\text{H}6\text{N}2\text{O}2 + \text{NH}3 + \text{H}_2\text{O}
$$
Conditions : Ethanol/water (3:1), reflux, 8–12 h.
Urea-Glyoxylate Condensation
Methylurea (4) reacts with glyoxylic acid (2) under acidic conditions (HCl, 80°C) to form 3 (55–68% yield). This method avoids cyanide intermediates but requires rigorous pH control.
Functionalization of Piperidin-4-Yl Scaffold
The piperidine ring is functionalized at the 4-position to enable hydantoin attachment:
N-Boc Protection
Piperidin-4-amine (5) is protected with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 4 h) to yield 6 (89–94% yield). Boc protection prevents unwanted side reactions during subsequent steps.
Mitsunobu Coupling
Hydantoin (3) couples with Boc-piperidin-4-ol (7) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C, 2 h) to form 8 (71–79% yield). This method preserves stereochemistry at the piperidine 4-position.
Alternative Synthetic Routes
One-Pot Hydantoin-Piperidine Assembly
A tandem reaction using 4-aminopiperidine (13) , methyl isocyanate (14) , and glyoxylic acid (2) in acetonitrile (reflux, 6 h) directly forms 11 (58–64% yield). This route reduces purification steps but requires precise stoichiometry.
Solid-Phase Synthesis
Wang resin-bound indole-3-carboxylic acid (15) undergoes sequential coupling with piperidine and hydantoin precursors. Cleavage with TFA/H₂O (95:5) yields 12 (41–53% overall yield). While scalable, this method suffers from moderate efficiency.
Optimization and Challenges
Regioselectivity in Hydantoin Formation
Competing formation of 1-methylhydantoin is suppressed by using excess glyoxylic acid (2.5 equiv) and maintaining pH < 3 during cyclization.
Stereochemical Control
Chiral auxiliaries (e.g., (-)-sparteine) in Mitsunobu reactions ensure >90% enantiomeric excess (ee) for optically active derivatives.
Purification Strategies
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves 12 from deacylated byproducts. Recrystallization from ethyl acetate/hexanes (1:4) affords >99% purity.
Analytical Characterization
| Parameter | Value (Method) |
|---|---|
| Melting Point | 214–216°C (DSC) |
| HRMS (ESI+) | [M+H]⁺: 341.1489 (Calc: 341.1483) |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, indole NH), 3.87 (m, 2H, piperidine) |
| HPLC Purity | 99.3% (254 nm) |
Industrial-Scale Considerations
Kilogram-scale production employs flow chemistry:
- Step 1 : Continuous Bucherer-Bergs reactor (residence time: 2 h)
- Step 2 : Plug-flow Mitsunobu module (residence time: 30 min)
- Step 3 : Automated acylation in microreactors (yield: 68%)
This approach reduces solvent use by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole moiety, which is known to bind to multiple receptors. The compound may exert its effects through modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Piperidine Motifs
a. [1-(4-Methoxybenzyl)-1H-indole-3-carbonyl]-1H-pyrazol-5(4H)-ones
- Structure : Shares the indole-3-carbonyl-piperidine framework but replaces the imidazolidinedione with a pyrazolone ring.
- Activity : Demonstrated antitumor effects against human cancer cell lines (e.g., IC₅₀ values ranging from 8.2–21.7 μM in MCF-7 cells) .
- Key Difference : The pyrazolone ring may enhance π-π stacking interactions with biological targets compared to the imidazolidinedione’s rigid, planar structure.
b. 1-(Substituted-benzoyl)-piperidin-4-yl Derivatives
- Structure : Features a benzoyl-piperidine core without the indole or imidazolidinedione groups.
- Activity : Exhibited antibacterial properties against hospital isolates (e.g., MIC values of 32–64 μg/mL for Gram-positive bacteria) .
Functional Group Analysis
Biological Activity
The compound 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 336.42 g/mol. The compound features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure, which are key to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its effects on different cellular pathways and potential therapeutic applications. The following sections summarize significant findings from recent research.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, derivatives of indole have shown to activate caspases and promote cell cycle arrest in cancer cells .
-
Case Studies :
- A study on indole derivatives demonstrated that they could significantly reduce the viability of various cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the low micromolar range .
- Another investigation highlighted that compounds targeting mitochondrial functions could lead to increased reactive oxygen species (ROS) production, contributing to cancer cell death .
Neuroprotective Effects
- Neuroprotection : Some derivatives have been noted for their neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. For example, certain indole-based compounds have exhibited selective agonistic activity at serotonin receptors, which is crucial for neuroprotection .
- Research Findings :
Antimicrobial Activity
- Inhibition of Pathogens : The compound's structure suggests potential antimicrobial activity against various pathogens. In vitro studies have indicated that similar compounds can effectively inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
- Activity Data :
Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | IC50 ~ 1-10 µM |
| Neuroprotective | Modulates neurotransmitter systems | Not specified |
| Antimicrobial | Disrupts microbial cell membranes | MIC < 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
